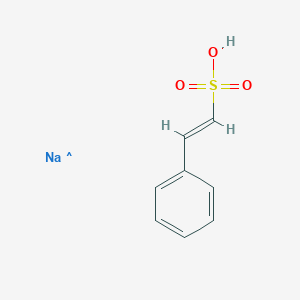

beta-Styrenesulfonic Acid Sodium Salt

Description

Overview of Styrenesulfonic Acid Isomers and Their Research Significance

Styrenesulfonic acid exists in several isomeric forms, primarily distinguished by the position of the sulfonate group on the vinylbenzene structure. The most commonly researched isomer is the para or 4-styrenesulfonic acid, where the sulfonate group is attached to the benzene (B151609) ring at the position opposite the vinyl group. fishersci.ptthermofisher.com The meta (3-) and ortho (2-) isomers are also recognized.

The beta-isomer, in contrast, has the sulfonate group attached to the vinyl group itself, specifically on the beta-carbon, which is the carbon atom of the vinyl group further from the benzene ring. The differing positions of the sulfonate group among these isomers can influence their reactivity in polymerization and the properties of the resulting polymers. While the vast majority of academic and industrial research has concentrated on the para-isomer due to its ready availability and the desirable properties of its polymer, the beta-isomer presents an alternative molecular architecture that warrants investigation.

Academic Context and Current Research Landscape for Beta-Styrenesulfonic Acid Sodium Salt

A review of the current academic literature reveals a significant disparity in the research focus on styrenesulfonic acid isomers. The para-isomer, sodium 4-styrenesulfonate, is the subject of extensive studies, particularly concerning its polymerization via various techniques, including free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). nih.gov The resulting polymer, poly(sodium 4-styrenesulfonate), is a commercially important polyelectrolyte.

In contrast, academic research specifically centered on this compound is considerably less prevalent. While the compound is commercially available and its basic chemical data are documented, in-depth studies exploring its unique polymerization kinetics, the properties of its corresponding homopolymer, or its potential applications are scarce. This research gap suggests that the academic community has, to date, largely prioritized the study of the ring-sulfonated isomers. The reasons for this may include the synthetic accessibility of the different isomers or the perceived utility of the resulting polymer structures. Consequently, the research landscape for this compound represents a relatively unexplored area within the broader field of styrenic monomers.

Fundamental Chemical Structures and Nomenclature Pertinent to this compound

The systematic naming and structural representation of this compound are crucial for its unambiguous identification in academic literature.

The chemical structure of this compound consists of a phenyl group attached to a vinyl group, with a sulfonate group (SO₃⁻) bonded to the terminal carbon of the vinyl group (the beta-carbon). A sodium cation (Na⁺) is present to balance the negative charge of the sulfonate group.

The IUPAC name for this compound is sodium (E)-2-phenylethenesulfonate. The "(E)" designation indicates the stereochemistry at the double bond, signifying that the phenyl group and the sulfonate group are on opposite sides of the double bond (a trans configuration), which is the more stable and common form.

Below are key identifiers for this compound:

| Identifier | Value |

| CAS Number | 2039-44-3 chemicalbook.com |

| Molecular Formula | C₈H₇NaO₃S |

| Molecular Weight | 206.19 g/mol |

| InChI | InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; |

| Canonical SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |

Spectroscopic data, such as ¹H NMR (Proton Nuclear Magnetic Resonance), provides experimental evidence for the assigned structure. While comprehensive academic studies on the spectral characterization of this compound are not widely published, reference spectra are available from commercial suppliers.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8NaO3S |

|---|---|

Molecular Weight |

207.20 g/mol |

InChI |

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/b7-6+; |

InChI Key |

ZDWZXBJFITXZBL-UHDJGPCESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)O.[Na] |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)O.[Na] |

Origin of Product |

United States |

Synthetic Methodologies for Beta Styrenesulfonic Acid Sodium Salt Monomer

Direct Sulfonation Routes of Styrene (B11656)

Direct sulfonation involves the introduction of a sulfonic acid group onto the styrene molecule. The reactivity of the vinyl group in styrene complicates these reactions, often leading to polymerization or the formation of side products. Consequently, the choice of sulfonating agent is critical to control the reaction's selectivity and yield.

Sulfonation with Dioxane Sulfotrioxide

The reaction of styrene with a dioxane-sulfur trioxide complex (C₄H₈O₂·SO₃) is a recognized method for sulfonation. This complex serves as a milder and more controlled source of sulfur trioxide. The process is typically conducted in a chlorinated solvent, such as ethylene (B1197577) chloride.

The initial reaction between styrene and the dioxane-sulfur trioxide complex leads to the formation of an unstable intermediate, a β-sultone (specifically, 1,2-oxathietane-2,2-dioxide derivative). youtube.com This intermediate can be isolated by adding a non-polar solvent like pentane (B18724) to the reaction mixture, which causes it to precipitate. youtube.com The mechanism of this reaction has been a subject of study, focusing on the interaction between the olefin and the SO₃ complex. wikipedia.org

The isolated β-sultone is highly reactive and serves as a precursor to the desired styrenesulfonic acid. Subsequent reaction of this intermediate with bases or nucleophiles, such as pyridine (B92270), leads to the formation of the corresponding styrenesulfonate salt. youtube.com Running the sulfonation at elevated temperatures (e.g., 40°C instead of 0°C) can lead to the formation of a dimer of the β-sultone. youtube.com

| Parameter | Condition | Source(s) |

| Sulfonating Agent | Dioxane-Sulfur Trioxide Complex | youtube.com |

| Solvent | Ethylene Chloride | youtube.com |

| Intermediate | Unstable β-Sultone | youtube.com |

| Isolation | Precipitation with Pentane | youtube.com |

| Key Observation | The reaction's course is defined by the chemistry of the β-sultone intermediate. | youtube.com |

Sulfonation with Pyridine Sulfotrioxide

The sulfur trioxide pyridine complex (C₅H₅N·SO₃) is another widely used reagent for sulfonation, valued for being a stable, solid, and less aggressive sulfonating agent compared to free sulfur trioxide. scipoly.com This method can be employed for the sulfonation of compounds sensitive to harsh acidic conditions. scipoly.com

In a typical procedure, the starting material is dissolved in pyridine, and the pyridine-SO₃ complex is added stoichiometrically. scipoly.com The reaction temperature is a critical parameter; reactions may be initiated at 0°C and gradually heated to 70-90°C to drive the conversion. scipoly.com While this method offers a higher degree of control and avoids the charring common with stronger sulfonating agents, the workup and purification of the product can be challenging. scipoly.com Removal of the pyridine solvent often requires azeotropic distillation with solvents like toluene (B28343) or heptane, and residual pyridine contamination can be an issue. scipoly.com

| Parameter | Condition | Source(s) |

| Sulfonating Agent | Pyridine-Sulfur Trioxide Complex | scipoly.com |

| Solvent | Pyridine | scipoly.com |

| Temperature | 0°C to 90°C | scipoly.com |

| Key Challenge | Product purification and removal of pyridine solvent. | scipoly.com |

Sulfonation via Ammonium (B1175870) Sulfamate (B1201201) Reaction

Ammonium sulfamate ((NH₄)SO₃NH₂) is known as a sulfonating (or sulfamating) agent. It can be prepared via a simple acid-base reaction between sulfamic acid and an ammonia (B1221849) solution. However, a review of the available scientific literature does not provide specific examples or established protocols for the direct sulfonation of the styrene monomer using ammonium sulfamate to produce beta-styrenesulfonic acid. It has been noted that the synthesis of p-styrenesulfonic acid through conventional sulfonation techniques on styrene is generally difficult. Therefore, this route is not a well-documented or standard methodology for the synthesis of this specific monomer.

Sulfonation by Reaction of Styrene with Sodium Bisulfite in the Presence of Oxygen

The reaction of styrene with an alkali bisulfite, such as sodium bisulfite (NaHSO₃), in the presence of oxygen is a known chemical transformation. However, this method does not yield the target beta-styrenesulfonic acid.

Research has shown that this reaction, first reported by Kharasch et al., primarily produces 2-hydroxy-2-phenylethanesulfonic acid and its salts. The yield of this product was reported to be low, and it was contaminated with side products like 2-phenylethanesulfonic acid and 2-phenylethylenesulfonic acid, necessitating extensive purification. Therefore, this pathway is not a viable method for the synthesis of beta-styrenesulfonic acid sodium salt.

| Parameter | Condition | Source(s) |

| Reagents | Styrene, Sodium Bisulfite, Oxygen | |

| Primary Product | 2-hydroxy-2-phenylethanesulfonic acid salt | |

| Outcome | Low yield and significant by-product formation. Not suitable for target synthesis. |

Indirect Synthetic Pathways

Dehydrobromination of p-β-Bromoethylbenzenesulfonic Acid with Sodium Hydroxide (B78521)

A well-established indirect method for producing sodium p-styrenesulfonate involves the dehydrobromination of a halogenated intermediate. This process begins with a different starting material than styrene.

The key steps of this synthesis are:

Sulfonation : β-Bromoethylbenzene is sulfonated using gaseous sulfur trioxide mixed with a dry gas (like air) in a continuous reactor system. This reaction produces p-β-bromoethylbenzenesulfonic acid.

Neutralization and Dehydrobromination : The resulting p-β-bromoethylbenzenesulfonic acid is then continuously fed into a high-speed homogenization pump where it is neutralized with liquid sodium hydroxide. Concurrently, heating the mixture removes the bromine atom via dehydrobromination, forming the vinyl group and yielding liquid sodium p-styrenesulfonate.

Isolation : The final product is obtained through cooling, crystallization, centrifugation, and drying.

This method avoids the use of solvents, which can lower costs and reduce environmental impact.

| Parameter | Condition | Source(s) |

| Starting Material | β-Bromoethylbenzene | |

| Sulfonating Agent | Gaseous Sulfur Trioxide (SO₃) | |

| Sulfonation Temp. | 80-110°C | |

| Dehydrobromination | Reaction with Sodium Hydroxide (NaOH) | |

| Neutralization Temp. | 45-55°C | |

| Dehydrobromination Temp. | 110-120°C | |

| Molar Ratio | Bromoethylbenzenesulfonic acid to NaOH is 1:2.1 |

Multistep Syntheses Involving Silver(I) Styrenesulfonate Intermediates

A notable multistep synthetic route to styrenesulfonate esters involves the use of a silver(I) styrenesulfonate intermediate. This method provides an alternative to pathways that may use more sensitive reagents like sulfonyl chlorides. The synthesis of n-butyl 4-styrenesulfonate exemplifies this approach, which is conducted as a two-step process. acs.org

The initial step involves an ion exchange reaction between sodium 4-styrenesulfonate and silver nitrate (B79036) in aqueous solution. acs.org This reaction precipitates the less soluble silver(I) 4-styrenesulfonate, which can then be isolated. The reaction is typically performed in the dark to prevent photosensitive decomposition of the silver salt.

A summary of the reactants and conditions for the synthesis of n-butyl 4-styrenesulfonate via a silver(I) intermediate is presented below.

| Step | Reactants | Solvent | Key Conditions | Product |

| 1. Ion Exchange | Sodium 4-styrenesulfonate, Silver(I) nitrate | Water | Shielded from light | Silver(I) 4-styrenesulfonate |

| 2. Nucleophilic Substitution | Silver(I) 4-styrenesulfonate, 1-Iodobutane | Acetonitrile | N₂ atmosphere, Room temperature, Stirring for 2 days | n-Butyl 4-styrenesulfonate |

| Table based on data from acs.org |

Preparation of Protected Styrenesulfonate Ester Monomers for Controlled Polymerization

To achieve well-defined polymers based on styrenesulfonic acid, a common and effective strategy involves the polymerization of a protected styrenesulfonate ester monomer, followed by the removal of the protecting group. acs.orgaston.ac.uk This approach is particularly advantageous for controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as it circumvents the solubility and reactivity issues associated with the direct polymerization of the highly polar sodium styrenesulfonate monomer in many organic solvents. aston.ac.ukresearchgate.net

A widely used protected monomer is neopentyl p-styrenesulfonate (NSS). aston.ac.ukresearchgate.net The synthesis of NSS is typically a two-step procedure starting from p-styrene sulfonyl chloride. aston.ac.uk The bulky neopentyl group renders the monomer more soluble in organic solvents commonly used for RAFT polymerization, such as anisole. aston.ac.uk This allows for the synthesis of organic-soluble precursor polymers, poly(neopentyl p-styrenesulfonate) (PNSS), with controlled molecular weights and low dispersity (Đ ≤ 1.50). aston.ac.ukresearchgate.net

The polymerization of these protected monomers can be carefully controlled. For instance, the RAFT polymerization of NSS has been studied under various conditions, optimizing parameters like the chain transfer agent (CTA), solvent, monomer concentration, and temperature to achieve polymers with predetermined molecular weights. aston.ac.uk

| Monomer | Polymerization Method | Key Features & Findings |

| Neopentyl p-styrenesulfonate (NSS) | RAFT | Enables synthesis of organic-soluble PNSS as a precursor to poly(p-styrene sulfonate) (PSS). Allows for the creation of well-defined block copolymers. aston.ac.ukresearchgate.net |

| n-Butyl 4-styrenesulfonate | Free Radical Copolymerization | Used with divinylbenzene (B73037) to create cross-linked polymer membranes. The n-butyl group is later deprotected to yield a high density of sulfonic acid groups. acs.org |

| Various vinyl sulfonate esters (e.g., neopentyl ethenesulfonate) | RAFT | Provides a route to well-defined poly(lithium vinyl sulfonate) after deprotection. The choice of CTA is crucial for controlling the polymerization. researchgate.net |

Following polymerization, the protecting group (e.g., neopentyl or n-butyl) can be removed from the polymer. acs.orgaston.ac.uk For PNSS, this is often achieved through thermolysis, which regenerates the sulfonic acid groups and yields the final poly(p-styrene sulfonic acid). aston.ac.uk This post-polymerization modification strategy allows for the fabrication of materials with distinct hydrophilic and hydrophobic domains, such as in amphiphilic block copolymers. aston.ac.uk

Polymerization Mechanisms and Kinetics of Styrenesulfonic Acid Sodium Salt

Conventional Radical Polymerization of Styrenesulfonic Acid Sodium Salt

Conventional free radical polymerization is a widely used method for synthesizing PSS due to its operational simplicity and compatibility with various reaction conditions. chemicalbook.comnih.gov This technique involves the initiation of vinyl group polymerization using radical-generating species. chemicalbook.com

The homopolymerization of NaSS is typically carried out in polar solvents where the monomer is soluble, such as water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com A variety of initiation systems can be employed to generate the necessary free radicals. Common initiators include benzoyl peroxide (BPO), ammonium (B1175870) persulfate (APS), and azo compounds like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 4,4'-azobis(4-cyanovaleric acid) (VA-044). nih.govacs.orgnih.gov The reaction conditions, particularly temperature, are tailored to the decomposition kinetics of the chosen initiator. For instance, polymerizations using BPO in water/DMF mixtures have been conducted at temperatures between 90°C and 105°C, while systems with APS in water proceed at around 70°C. nih.govnih.gov Redox initiation systems are also effective for the polymerization of NaSS. chemicalbook.com

Table 1: Reaction Conditions for Conventional Radical Polymerization of Sodium Styrenesulfonate

| Initiator | Solvent | Temperature (°C) | Monomer Conversion | Reference |

|---|---|---|---|---|

| Benzoyl Peroxide (BPO) | Water/DMF | 90-105 | Up to 99% | nih.gov |

| Ammonium Persulfate (APS) | Water | 70 | - | nih.gov |

| VA-044 | PBS-D₂O | 37 | >90% after 4h | acs.orgnih.gov |

Several factors significantly influence the efficiency of NaSS polymerization. The choice of solvent is paramount. In mixed solvent systems like water/DMF, the solvent composition affects the solubility of the growing polymer chains. nih.gov A higher proportion of water enhances the solubility of the polymer, allowing for longer chain growth before precipitation, which leads to higher monomer conversion and polymer recovery, with reported values reaching up to 99% and 98%, respectively. nih.gov Conversely, in DMF-rich systems, the polymer has lower solubility and precipitates earlier, resulting in lower yields. nih.gov In copolymerization studies, NaSS has been shown to be a highly reactive monomer, with consumption rates that are largely independent of the comonomer concentration, achieving over 90% conversion in just a few hours. acs.orgnih.gov

A significant challenge in conventional free radical polymerization is controlling the molecular weight and its distribution, often represented by the dispersity index (Ð or PDI). researchgate.net Typically, these polymerizations yield polymers with broad molecular weight distributions, with Ð values often exceeding 2. researchgate.net However, research has demonstrated that a degree of control can be achieved even with conventional methods. In a free radical polymerization of NaSS using BPO in a water/DMF solvent system, a "pseudo-controlled" behavior was observed. nih.govresearchgate.net This control is attributed to a thermodynamic effect related to the polymer's solubility limit. nih.gov It was found that the dispersity of the resulting polymer is highly dependent on the solvent composition; as the content of DMF in the mixture increases, the dispersity decreases, reaching values as low as 1.15. nih.govresearchgate.net This level of control is comparable to that achieved through more complex and expensive controlled polymerization techniques. nih.gov

Table 2: Influence of Water/DMF Ratio on Conventional Radical Polymerization of NaSS

| Water/DMF Volume Ratio | Polymer Recovery (%) | Dispersity (Ð) | Reference |

|---|---|---|---|

| 1/9 | 38 | 1.15 | nih.gov |

| 3/7 | 62 | 1.45 | nih.gov |

| 5/5 | 75 | 1.61 | nih.gov |

| 7/3 | 85 | 1.73 | nih.gov |

| 9/1 | 98 | 1.85 | nih.gov |

Controlled/Living Radical Polymerization (CLRP) Approaches

To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) methods have been applied to styrenesulfonic acid and its derivatives. researchgate.net These techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. acs.org

NMP is a CLRP technique that utilizes stable nitroxide radicals to reversibly terminate propagating polymer chains, allowing for controlled growth. icp.ac.rursc.org Sodium styrenesulfonate can be directly polymerized using NMP. researchgate.net For example, polymerization mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been successfully conducted in a water/ethylene (B1197577) glycol mixture. researchgate.net The use of rate-accelerating additives, such as camphorsulfonic acid (CSA), has enabled the synthesis of very high molecular weight PSS (Mw = 1.0 × 106 g/mol ) with low polydispersity using a TEMPO-based system. acs.org Another effective nitroxide is SG1, which has been used in the copolymerization of methacrylic acid and NaSS in DMSO at 76°C. rsc.orgresearchgate.net This system showed characteristics of a controlled/living reaction, where the SG1 nitroxide effectively deactivated the propagating radicals, leading to well-defined water-soluble polymers. rsc.orgresearchgate.netrsc.org

ATRP is a robust CLRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains through an atom transfer process. acs.org However, the direct ATRP of monomers containing sulfonic acid groups is challenging because the acid functionality can interfere with the catalyst complex. researchgate.net To circumvent this issue, a common strategy is to protect the sulfonic acid group prior to polymerization.

A successful approach involves the ATRP of protected monomers like p-phenyl styrenesulfonate. researchgate.nettandfonline.com This monomer can be polymerized in a controlled manner using a CuBr/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) catalyst system in a solvent like diphenyl ether (DPE). researchgate.nettandfonline.com Following the polymerization, the protective p-phenyl group is chemically removed to yield the desired polymer with sulfonic acid functionality. researchgate.nettandfonline.com This protection-deprotection route allows for the synthesis of well-defined polymers with low dispersity. tandfonline.com The use of alkyl esters to protect the sulfonic acid group is another viable strategy for ATRP. researchgate.net While direct ATRP of the unprotected sodium styrenesulfonate salt has been attempted, it often requires specific conditions, such as water/methanol mixtures, to suppress side reactions and maintain control. researchgate.netcapes.gov.br

Table 3: Controlled/Living Radical Polymerization of Styrenesulfonate Monomers

| Method | Monomer | Initiator/Mediator/Catalyst | Solvent | Dispersity (Ð) | Reference |

|---|---|---|---|---|---|

| NMP | Sodium Styrenesulfonate | TEMPO / CSA | - | Low | acs.org |

| NMP | Sodium Styrenesulfonate (with MAA) | SG1 | DMSO | - | rsc.orgresearchgate.net |

| ATRP | p-phenyl styrenesulfonate (protected) | 1-PEBr / CuBr/PMDETA | Diphenyl Ether | Low | researchgate.nettandfonline.com |

| ATRP (Direct) | Sodium Styrenesulfonate | Sodium 4-bromomethylbenzoate / CuBr/Bpy | 1:1 Water/Methanol | ~1.26 | researchgate.netcapes.gov.br |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CLRP method that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The choice of the RAFT agent, initiator, solvent, and temperature is crucial for a successful polymerization. sigmaaldrich.comrsc.org

Various RAFT strategies have been employed for the polymerization of sodium p-styrenesulfonate (NaSS). These strategies often involve the use of different types of CTAs, such as dithiobenzoates and trithiocarbonates, in combination with common radical initiators like 4,4′-azobis(4-cyanovaleric acid) (ACVA) and azobisisobutyronitrile (AIBN). nih.govsquarespace.com The polymerization can be conducted in various solvents, including water, organic solvents, and mixtures thereof, to accommodate the hydrophilic nature of the monomer and the resulting polyelectrolyte. nih.govresearchgate.net

For instance, the RAFT polymerization of NaSS has been successfully carried out in aqueous solution at 70 °C using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid as the CTA and ACVA as the initiator, yielding well-defined poly(NaSS) macromolecules. nih.gov Another approach involves the use of a difunctional trithiocarbonate (B1256668) RAFT agent, S,S′-bis(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate, in water to produce triblock copolymers. squarespace.com The versatility of RAFT also allows for polymerization under γ-irradiation at ambient temperature, which has been shown to proceed in a controlled manner. researchgate.net

Below is a table summarizing various RAFT polymerization strategies for sodium p-styrenesulfonate:

| CTA Type | RAFT Agent | Initiator | Solvent | Temp. (°C) | Resulting Polymer Characteristics |

| Dithiobenzoate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Water | 70 | Well-defined molar masses and narrow dispersity. nih.gov |

| Dithiobenzoate | 4-Cyanopentanoic acid dithiobenzoate (CPADB) | γ-irradiation | Aqueous media | 20 | Controlled polymerization (Mw/Mn < 1.25) to near quantitative conversions. researchgate.net |

| Trithiocarbonate | S,S′-bis(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Water | 70 | Good correlation between theoretical and experimental molecular weight; dispersity of 1.4 for high degrees of polymerization. squarespace.com |

| Trithiocarbonate | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) | Azobisisobutyronitrile (AIBN) | 1,4-Dioxane | 70-80 | Optimized conditions for controlled polymerization. nih.gov |

Comparative Analysis of CLRP Techniques for Polyelectrolyte Synthesis

Besides RAFT, other prominent CLRP techniques for synthesizing polyelectrolytes from monomers like sodium styrenesulfonate include Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). researchgate.net Each of these methods presents a unique set of advantages and disadvantages for the synthesis of charged polymers.

RAFT polymerization stands out for its tolerance to a wide variety of functional monomers and solvents, including aqueous systems, making it particularly suitable for hydrophilic monomers like NaSS. sigmaaldrich.comresolvemass.ca It does not require metal catalysts, which is advantageous for applications where metal contamination is a concern, such as in biomedical fields. resolvemass.ca However, the choice of the appropriate RAFT agent is critical for achieving good control over the polymerization. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) offers excellent control over molecular weight and results in polymers with low dispersity. monash.edunsf.gov However, ATRP typically employs a transition metal catalyst (e.g., copper), which can be sensitive to oxygen and may require stringent deoxygenation procedures. resolvemass.ca For the polymerization of NaSS in aqueous media, ATRP can be challenging due to high polymerization rates and potential side reactions. researchgate.net To gain better control, modifications such as using water/methanol mixtures as the solvent are often necessary. researchgate.net The potential for residual metal catalyst in the final product can also be a drawback for certain applications. resolvemass.ca

Nitroxide-Mediated Polymerization (NMP) is a metal-free CLRP technique, which is a significant advantage. nih.gov However, NMP often requires high reaction temperatures and may involve expensive nitroxides or alkoxyamines. nih.gov The high temperatures can sometimes lead to side reactions or be incompatible with certain functional monomers.

A comparative summary of these techniques for polyelectrolyte synthesis is provided in the table below:

| Feature | RAFT Polymerization | Atom Transfer Radical Polymerization (ATRP) | Nitroxide-Mediated Polymerization (NMP) |

| Control Mechanism | Reversible chain transfer with a thiocarbonylthio agent. wikipedia.org | Reversible activation/deactivation of dormant species by a transition metal catalyst. monash.edu | Reversible trapping of growing radicals by a nitroxide stable radical. nih.gov |

| Monomer Versatility | High; tolerant to a wide range of functional groups. resolvemass.ca | Good, but can be challenging for some acidic or ionic monomers in aqueous media. resolvemass.caresearchgate.net | Generally good, but can be limited by high reaction temperatures. nih.gov |

| Reaction Conditions | Mild temperatures, tolerant to some impurities. resolvemass.ca | Mild to moderate temperatures, but often requires stringent deoxygenation. resolvemass.ca | Typically requires high temperatures. nih.gov |

| Catalyst | Metal-free. resolvemass.ca | Transition metal catalyst (e.g., Cu, Fe) required. monash.edu | Metal-free. nih.gov |

| Solvent Compatibility | Excellent; compatible with a wide range of solvents, including water. sigmaaldrich.comboronmolecular.com | Good, but aqueous systems can be complex to control. researchgate.net | Good, compatible with many common solvents. |

| Advantages for Polyelectrolytes | Versatility with ionic monomers in aqueous media, no metal contamination. researchgate.netresolvemass.ca | Can provide good control over molecular weight and architecture. nsf.gov | Metal-free system. nih.gov |

| Disadvantages for Polyelectrolytes | Requires careful selection of the RAFT agent. sigmaaldrich.com | Potential for metal contamination, challenges in aqueous media for monomers like NaSS. resolvemass.caresearchgate.net | High temperatures may not be suitable for all polyelectrolytes. nih.gov |

Impact of Reaction Medium and Ionic Environment on Polymerization

The reaction medium, including the choice of solvent and the presence of salts, can significantly influence the polymerization kinetics and the characteristics of the resulting polymer, especially for ionic monomers like beta-styrenesulfonic acid sodium salt.

Solvent Effects on Polymerization Kinetics and Polymer Characteristics

The solvent plays a critical role in RAFT polymerization by affecting the solubility of the monomer, polymer, and RAFT agent, as well as influencing the reaction kinetics. rsc.org For the polymerization of the hydrophilic monomer sodium p-styrenesulfonate, water is a common and logical choice of solvent. nih.gov However, the use of organic solvents or solvent mixtures can offer certain advantages and lead to different polymerization behaviors.

The polymerization of NaSS is often conducted in aqueous solutions due to the high water solubility of the monomer. researchgate.net However, the use of co-solvents can modulate the polymerization rate and control. For example, in the ATRP of NaSS, a 1:1 water/methanol mixture was found to provide better control over the polymerization compared to pure water. researchgate.net This is attributed to a decrease in the solvent polarity with the addition of methanol, which can slow down the propagation rate. researchgate.net

In some cases, the polymerization of a protected, more hydrophobic version of the styrenesulfonate monomer is carried out in organic solvents like THF, anisole, or toluene (B28343), followed by a deprotection step to yield the polyelectrolyte. aston.ac.uk This strategy allows for better solubility of all components in the reaction medium and can lead to well-defined polymers. The choice of solvent in such cases is critical for optimizing the polymerization kinetics and achieving the desired polymer characteristics. aston.ac.uk

The table below illustrates the use of different solvents in the polymerization of styrenesulfonic acid derivatives:

| Monomer | Polymerization Method | Solvent | Observations |

| Sodium p-styrenesulfonate (NaSS) | ATRP | Water | Poorly controlled polymerization. researchgate.net |

| Sodium p-styrenesulfonate (NaSS) | ATRP | 1:1 Water/Methanol | Reasonably well-controlled polymerization with polydispersities as low as 1.26. researchgate.net |

| Neopentyl p-styrene sulfonate | RAFT | THF, Anisole, Toluene | Anisole was identified as a suitable solvent for producing well-defined polymers. aston.ac.uk |

| Sodium p-styrenesulfonate (NaSS) | Free Radical | Water/DMF | Increasing DMF content led to a decrease in polydispersity, down to 1.15. researchgate.net |

Influence of Salt Concentration on Polymerization Dynamics

The presence of low molecular weight salts in the polymerization medium can have a significant impact on the polymerization of ionic monomers like sodium styrenesulfonate. The added salt can influence the electrostatic interactions between the charged monomer units and the growing polymer chains, thereby affecting the polymerization kinetics.

For the graft polymerization of sodium styrenesulfonate onto polyethylene (B3416737), the addition of sodium chloride to the reaction mixture was found to significantly increase both the initial rate of grafting and the maximum grafting degree. nih.gov This effect is attributed to the formation of ion pairs, which screen the electrostatic repulsion between the negatively charged growing radical and the incoming anionic monomer. nih.gov This shielding of charges facilitates the approach of the monomer to the propagating chain end, leading to an acceleration of the polymerization.

The concentration of the added salt is a key parameter. In the aforementioned study, increasing the sodium chloride concentration from 0 to 4.0 mol dm⁻³ resulted in a progressive increase in the grafting rate and yield. nih.gov This demonstrates that the ionic strength of the reaction medium can be a powerful tool to control the polymerization dynamics of styrenesulfonic acid sodium salt.

The table below summarizes the effect of sodium chloride on the graft polymerization of sodium styrenesulfonate (SSS) and acrylic acid (AA).

| Monomer System | NaCl Concentration (mol dm⁻³) | Initial Grafting Rate (% h⁻¹) | Maximum Grafting Degree (%) |

| AA + SSS | 0 | ~19 | ~33 |

| AA + SSS | 2.0 | 48 | 83 |

Data adapted from a study on radiation graft post-polymerization. nih.gov

Copolymerization Strategies and Advanced Polymer Architectures

Random Copolymerization of Styrenesulfonic Acid Sodium Salt

The random copolymerization of NaSS with vinyl monomers like styrene (B11656) and acrylamide (B121943) is a common method to create functional polymers.

With Styrene , the copolymerization process is influenced by the significant difference in reactivity and polarity between the two monomers. researchgate.netepa.gov The reactivity ratios for styrene (r₁) and NaSS (r₂) have been reported as r₁ = 0.6 and r₂ = 10, respectively. researchgate.net This indicates that styryl radicals have a tendency to copolymerize, whereas NaSS radicals strongly prefer to homopolymerize. researchgate.net The polymerization rate of NaSS is about 20 times higher than that of styrene, which can lead to a gradient distribution of monomers in the final copolymer rather than a truly random one. researchgate.net The composition of the resulting copolymer is highly dependent on the solvent system used; increasing solvent polarity tends to enrich the copolymer with styrene units, and the copolymerization behavior often deviates from the classic Mayo-Lewis model. researchgate.netepa.gov Despite these complexities, the production of a random copolymer is often confirmed by the presence of a single glass transition temperature (Tg), which progressively increases with higher NaSS content due to the rigidity of the sulfonate group. researchgate.net Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have been successfully used to synthesize well-defined poly(p-phenyl styrenesulfonate-co-styrene). nih.gov

With Acrylamide (AAm) , copolymerization is also marked by a significant difference in monomer reactivity. acs.org The highly conjugated and more reactive NaSS monomer tends to polymerize preferentially in the initial stages of the reaction. acs.org After the near-total consumption of NaSS, the less reactive acrylamide monomer begins to polymerize more significantly. acs.org This reactivity difference means that a simple one-pot radical polymerization does not typically yield a truly random copolymer but rather a more complex structure. acs.org For instance, in hydrogel synthesis, this can result in the formation of a double-network structure where a poly(sodium styrenesulfonate) network forms first, followed by a polyacrylamide network. acs.org These copolymers are of interest for applications such as optical tissue clearing and enhanced oil recovery. acs.orgnih.gov

Copolymers of styrenesulfonic acid and maleic anhydride (B1165640) (SSMA) combine the properties of both anionic monomers. These materials are often used as dispersants, scale inhibitors, and have been investigated for their antiviral properties. core.ac.uk The synthesis of SSMA can be achieved through two primary routes. The most common method involves the post-polymerization sulfonation of a pre-synthesized styrene-maleic anhydride (SMA) copolymer. core.ac.ukresearchgate.net In this process, the SMA copolymer is dissolved in a suitable solvent, such as a chlorinated aliphatic hydrocarbon, and treated with a sulfonating agent like a sulfur trioxide complex, chlorosulfonic acid, or sulfuric acid. core.ac.uk The resulting sulfonated polymer typically precipitates from the solution. google.com

An alternative route involves the initial sulfonation of the styrene monomer, followed by the copolymerization of the resulting styrenesulfonic acid (or its salt) with maleic anhydride. core.ac.uk The properties of the final SSMA copolymer, such as its molecular weight and solubility, can be controlled by the reaction conditions. google.com

The copolymerization of the anionic monomer NaSS with a cationic monomer like 4-vinylpyridine (B31050) (4VP) results in polyampholytes, which contain both positive and negative charges on the same polymer chain. These copolymers are of interest for applications such as proton exchange membranes (PEM) for fuel cells. upb.roresearchgate.net

The synthesis is typically carried out via free-radical polymerization in an aqueous solution. upb.ro The choice of initiator has been found to significantly impact the success of the copolymerization. In a study comparing potassium metabisulfite, ammonium (B1175870) persulfate, and sodium persulfate, it was found that sodium persulfate was the most effective initiator for incorporating 4-vinylpyridine into the copolymer. upb.roresearchgate.net The resulting poly(styrene sulfonic acid-co-4-vinylpyridine) copolymers are generally soluble in water and dimethylsulfoxide (DMSO). upb.roresearchgate.net The final composition of the copolymer can be determined through techniques like potentiometric titration. upb.ro

Table 1: Copolymerization of NaSS and 4-Vinylpyridine (4VP) with Different Initiators Data sourced from a study on the synthesis of poly(styrene sulfonic acid-co-4-vinylpyridine). upb.ro

| Sample | Monomer Feed Ratio (NaSS:4VP) | Initiator | Resulting 4VP Content in Copolymer (%) |

|---|---|---|---|

| 1 | 1:1 | Potassium Metabisulfite | 0 (Copolymerization failed) |

| 2 | 1:1 | Ammonium Persulfate | 32.1 |

| 3 | 1:1 | Sodium Persulfate | 54.2 |

Block Copolymer Synthesis Involving Styrenesulfonic Acid Sodium Salt Segments

Block copolymers containing a poly(styrenesulfonic acid sodium salt) (PSSA) segment exhibit distinct phase-separated morphologies and self-assembly behaviors, making them suitable for advanced applications like proton exchange membranes, battery electrolytes, and nanostructured materials. nih.govresearchgate.net

Diblock Copolymers: The synthesis of diblock copolymers such as polystyrene-b-poly(styrenesulfonic acid sodium salt) (PS-b-PSSA) allows for the combination of a hydrophobic, rigid block (PS) with a hydrophilic, ionic block (PSSA). One common synthetic approach is the post-polymerization sulfonation of a polystyrene-containing block copolymer. nih.gov For example, a PS-b-polyisoprene copolymer can be synthesized, followed by the selective sulfonation of the polyisoprene block. nih.gov Alternatively, controlled living radical polymerization (CLRP) methods can be used to directly polymerize NaSS from a macroinitiator. For instance, novel poly(ethylene oxide)-b-poly(sodium styrenesulfonate) (PEO-b-PSSA) diblock copolymers with low polydispersity have been synthesized using a PEO-based macroinitiator via ATRP. Similarly, nitroxide-mediated polymerization (NMP) has been used to create block copolymers like poly(sodium styrenesulfonate-block-vinylnaphthalene). acs.org

Triblock Copolymers: Triblock copolymers containing a central or terminal PSSA block are of significant interest. Well-defined amphiphilic triblock copolymers such as poly(sodium methacrylate)-b-polystyrene-b-poly(sodium methacrylate) have been synthesized by ATRP. researchgate.netresearcher.life A key example is the synthesis of polystyrene-b-poly(2-hydroxyethyl methacrylate)-b-poly(styrenesulfonic acid sodium salt) (PS-b-PHEMA-b-PSSA). researchgate.net These complex architectures are typically built through sequential monomer addition using CLRP techniques. researchgate.net In one reported synthesis, a PS-b-PHEMA-b-PSSA triblock copolymer with a weight ratio of 20:10:70 was successfully created via ATRP. researchgate.net Such materials can form microphase-separated nanostructures that provide well-developed ionic domains, leading to high proton conductivity. researchgate.net Other examples include poly(4-vinyl pyridine)-b-PSSA-b-poly(4-vinyl pyridine) and sulfonated poly(styrene-b-vinylidene fluoride-b-styrene) triblocks. nih.govpolymersource.ca

Table 2: Example of a Sequentially Synthesized Triblock Copolymer via ATRP Data from the synthesis of PS-b-PHEMA-b-PSSA. researchgate.net

| Polymer Block | Synthesis Step | Monomer(s) | Resulting Structure |

|---|---|---|---|

| 1 | ATRP of Styrene | Styrene | PS-Br Macroinitiator |

| 2 | Chain extension from PS-Br | 2-Hydroxyethyl Methacrylate (B99206) (HEMA) | PS-b-PHEMA Diblock Copolymer |

| 3 | Chain extension from PS-b-PHEMA | Sodium Styrenesulfonate (SSA) | PS-b-PHEMA-b-PSSA Triblock Copolymer |

The synthesis of well-defined block copolymers with PSSA segments relies heavily on controlled/living radical polymerization (CLRP) techniques, which allow for the sequential addition of different monomers. mdpi.com The primary CLRP methods used for NaSS and its derivatives include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.netresearchgate.netnih.gov

The process involves first polymerizing one monomer to create a "living" polymer chain or macroinitiator. mdpi.com Once the first monomer is consumed, a second monomer is introduced to the reaction, which then polymerizes from the active end of the first block, extending the chain. mdpi.comresearchgate.net This process can be repeated to create triblock or multiblock copolymers. researchgate.net

The direct polymerization of NaSS, an ionic monomer, in aqueous media presents challenges. For ATRP, syntheses conducted in pure water are often poorly controlled. However, using a mixed solvent system, such as a 1:1 water/methanol mixture, can provide much better control over the polymerization, yielding polymers with lower polydispersity, a critical factor for successful block copolymer synthesis. researchgate.net Even under optimized conditions, the synthesis of block copolymers via sequential monomer addition can be less than perfect, sometimes resulting in polymers with relatively high polydispersity. An alternative strategy is to use a protected version of the monomer, such as neopentyl p-styrenesulfonate, which is more compatible with organic solvents and a wider range of hydrophobic comonomers. researchgate.net The protecting group can then be removed after polymerization to yield the desired sulfonic acid block. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| beta-Styrenesulfonic Acid Sodium Salt | NaSS, SSNa, SSA |

| Styrene | St |

| Acrylamide | AAm |

| Maleic Anhydride | MA |

| 4-Vinylpyridine | 4VP |

| Polystyrene | PS |

| Poly(styrenesulfonic Acid Sodium Salt) | PSSA |

| Poly(ethylene oxide) | PEO |

| Poly(2-hydroxyethyl methacrylate) | PHEMA |

| Dimethylsulfoxide | DMSO |

| Potassium Metabisulfite | |

| Ammonium Persulfate | |

| Sodium Persulfate | |

| Neopentyl p-styrenesulfonate | NeoSS |

| Vinylnaphthalene | VN |

| Poly(sodium methacrylate) | PMAA |

| Polyisoprene |

Cross-Linked Polymeric Networks and Hydrogels

Cross-linking is a critical process in polymer chemistry that involves the formation of covalent or non-covalent linkages between polymer chains, resulting in a three-dimensional network structure. nih.gov This transformation from individual polymer chains to a networked structure imparts significant changes in the material's properties, including increased mechanical strength, thermal stability, and solvent resistance. In the context of poly(styrenesulfonic acid) (PSSA), derived from its sodium salt, cross-linking is instrumental in creating robust membranes and hydrogels for various applications.

Cross-linked poly(styrenesulfonic acid) membranes are primarily synthesized for applications requiring ion-exchange capabilities, such as in fuel cells and desalination. acs.orgrsc.org A common and traditional method involves the sulfonation of a pre-formed cross-linked polystyrene network. researchgate.netacs.org This process typically starts with the copolymerization of styrene and a cross-linking agent, most notably divinylbenzene (B73037) (DVB), to form insoluble polymer beads or sheets. researchgate.netnih.gov Subsequently, these structures are exposed to a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, to introduce sulfonic acid groups onto the phenyl rings of the polystyrene backbone. acs.orgmdpi.com

However, achieving a high degree of sulfonation with this post-sulfonation method can be challenging and may require harsh reaction conditions, potentially leading to side reactions like backbone scission or additional cross-linking via sulfone bridge formation. acs.orgmdpi.com An alternative and more controlled approach involves the direct copolymerization of a styrenesulfonate monomer, such as sodium styrenesulfonate, with a cross-linking agent. acs.org To overcome the challenges associated with the hydrophilicity of sodium styrenesulfonate, a strategy of protecting the sulfonic acid group as an ester (e.g., n-butyl 4-styrenesulfonate) can be employed. This protected monomer is then copolymerized with a cross-linker like divinylbenzene. Following polymerization, the protecting groups are removed to yield a homogeneously cross-linked poly(styrenesulfonic acid) membrane with a high and controllable density of sulfonic acid groups. acs.org

Another method for creating these membranes is through pore-filling, where a porous support membrane, like polyethylene (B3416737), is filled with a solution containing the styrenesulfonate monomer, a cross-linking agent, and a radical initiator. researchgate.net Subsequent polymerization within the pores results in a composite membrane with enhanced mechanical properties and controlled ion-exchange capacity. researchgate.net

Table 1: Comparison of Synthesis Methods for Cross-Linked Poly(Styrenesulfonic Acid) Membranes

| Synthesis Method | Description | Advantages | Disadvantages |

| Post-sulfonation of Cross-linked Polystyrene | Copolymerization of styrene and DVB followed by sulfonation with agents like sulfuric acid. researchgate.netacs.org | Utilizes inexpensive raw materials. acs.org | Difficult to achieve high sulfonation levels; harsh conditions can cause side reactions. acs.orgmdpi.com |

| Direct Copolymerization of Protected Monomer | Copolymerization of a protected styrenesulfonate monomer (e.g., n-butyl 4-styrenesulfonate) with a cross-linker, followed by deprotection. acs.org | Allows for high and homogeneous sulfonation levels; more controlled process. acs.org | May involve additional reaction steps for protection and deprotection. |

| Pore-Filling Polymerization | A porous support membrane is filled with a monomer/cross-linker solution and then polymerized. researchgate.net | Results in membranes with good mechanical stability and controlled ion-exchange capacity. researchgate.net | Properties are dependent on the characteristics of the support membrane. |

Semi-interpenetrating polymer networks (semi-IPNs) offer a versatile platform for creating materials with tailored properties by combining a linear polymer within a cross-linked network. aston.ac.uk In the context of this compound, its polymer, poly(styrenesulfonic acid) (PSSA), is often the linear component entrapped within a cross-linked matrix of another polymer. This architecture allows for the incorporation of the ion-conductive properties of PSSA into a mechanically robust and dimensionally stable network.

A notable example is the formation of semi-IPNs composed of PSSA and cross-linked poly(acrylic acid) (PAA). In this system, PSSA acts as the proton source, which is crucial for applications like fuel cell membranes, while the cross-linked PAA network provides structural integrity and helps control water uptake. The synthesis typically involves dissolving both the linear PSSA and the acrylic acid monomer, along with a cross-linking agent (e.g., ethylene (B1197577) glycol) and an initiator, in a common solvent. Polymerization and cross-linking of the acrylic acid then proceed, physically entrapping the PSSA chains within the newly formed PAA network. The properties of the resulting semi-IPN, such as hydrophilicity and thermal stability, can be tuned by adjusting the molar ratio of PSSA to PAA and the degree of cross-linking.

Another approach involves creating semi-IPN hydrogels. For instance, a linear copolymer can be introduced into a monomer solution that is subsequently polymerized and cross-linked. mdpi.com This method allows for the creation of dual-responsive hydrogels, where the properties can be sensitive to both pH and temperature. mdpi.com The entanglement of the linear polymer within the cross-linked network is a key feature of semi-IPNs, providing a balance of properties from both constituent polymers. aston.ac.uk

The choice of cross-linking agent and its concentration are critical factors that significantly influence the final properties of cross-linked polymeric networks and hydrogels. nih.govmdpi.com The cross-linker dictates the network's architecture, which in turn affects its mechanical strength, swelling behavior, porosity, and ion-exchange capacity. mdpi.comnih.gov

For poly(styrenesulfonic acid) networks, divinylbenzene (DVB) is a commonly used cross-linking agent due to its structural similarity to the styrene monomer, leading to efficient incorporation into the polymer backbone. researchgate.netnih.gov The concentration of DVB directly impacts the degree of cross-linking; a higher concentration generally leads to a more rigid structure with reduced swelling and lower porosity, but increased mechanical stability. researchgate.netnih.gov Conversely, a lower concentration of DVB results in a more flexible network with higher swelling capacity. researchgate.net

The nature of the sulfonating agent used in post-sulfonation methods can also introduce unintentional cross-linking. For example, agents like oleum (B3057394) and chlorosulfonic acid can cause the formation of sulfone bridges between phenyl rings, which act as additional cross-links. mdpi.com These sulfone bridges can lead to a denser polymer network, reducing the ability of the material to swell in water. mdpi.com

In the synthesis of copolymers for specific applications like proton exchange membranes, other types of cross-linking strategies are employed. For instance, in copolymers of 4-styrenesulfonic acid sodium salt and 4-vinylpyridine, haloalkyl cross-linking can be utilized to make the resulting membrane insoluble in water while retaining its ion-exchange properties. upb.ro The cross-linking of sulfonated aromatic polymers can also be achieved through the Friedel–Crafts reaction, using agents like formaldehyde (B43269) dimethyl acetal (B89532) to create methylene (B1212753) bridges between the aryl groups, which can enhance the membrane's tensile strength and reduce swelling without compromising the ion exchange capacity. rsc.org

The properties of hydrogels are also heavily dependent on the cross-linker. For instance, in superporous hydrogels, increasing the concentration of the cross-linker, such as methylene-bis-acrylamide, leads to decreased porosity and swelling capacity but improved mechanical strength. nih.gov Therefore, a rational design of the cross-linking strategy involves balancing these competing factors to achieve the desired performance characteristics for a specific application. nih.gov

Table 2: Influence of Cross-linking Agents on Network Properties

| Cross-linking Agent/Method | Polymer System | Effect on Network Properties |

| Divinylbenzene (DVB) | Polystyrene | Increases mechanical stability; decreases swelling and porosity with higher concentration. researchgate.netnih.gov |

| Sulfone Bridges (from oleum/chlorosulfonic acid) | Polystyrene | Acts as additional cross-links, creating a denser network with reduced swelling. mdpi.com |

| Haloalkyl Cross-linking | Poly(styrene sulfonic acid-co-4-vinylpyridine) | Induces water insolubility while maintaining ion-exchange properties. upb.ro |

| Formaldehyde Dimethyl Acetal (Friedel–Crafts) | Sulfonated polystyrene-grafted block copolymer | Increases tensile strength and reduces swelling without affecting ion exchange capacity. rsc.org |

| Methylene-bis-acrylamide | Superporous Hydrogels | Decreases porosity and swelling; increases mechanical strength with higher concentration. nih.gov |

Graft Copolymerization Techniques

Graft copolymerization is a powerful method for modifying the properties of a polymer by covalently bonding chains of a different polymer (the graft) onto a main polymer backbone. nih.gov This technique allows for the combination of distinct properties from both the backbone and the grafted chains, leading to materials with enhanced functionalities. For this compound (SSS), graft copolymerization is frequently employed to introduce its hydrophilic and ion-exchange characteristics onto various substrates. nih.govnih.gov

One of the most common methods for initiating graft copolymerization is through the use of high-energy radiation, such as gamma rays or electron beams. nih.govnih.govresearchgate.net Radiation-induced grafting can be performed in two primary ways: the "direct" method, where the polymer backbone and the monomer are irradiated simultaneously, and the "post-irradiation" or "pre-irradiation" method, where the polymer backbone is first irradiated to create reactive sites (like peroxides or hydroperoxides) and then exposed to the monomer solution. nih.gov The post-irradiation method is often preferred as it can be more controlled and commercially viable. nih.gov For example, polyethylene (PE) can be pre-exposed to gamma radiation in the air to form peroxide centers, which then initiate the grafting of SSS from an aqueous solution. nih.govnih.gov This process has been shown to successfully graft SSS not only on the surface but also within the polymer matrix, leading to improved mechanical strength. nih.gov

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been extensively used for grafting SSS. nih.govnih.gov ATRP allows for the synthesis of well-defined polymer chains with low polydispersity, resulting in uniform grafted films. nih.gov Surface-initiated ATRP (SI-ATRP) is a specific technique where the polymerization is initiated from a surface that has been functionalized with an ATRP initiator. nih.govnih.gov This method has been successfully used to graft poly(sodium styrenesulfonate) (pNaSS) from substrates like titanium and silicon, producing smooth, thick, and chemically homogeneous films. nih.govnih.gov The process involves first attaching an initiator to the substrate surface, followed by the polymerization of SSS in the presence of a catalyst system (e.g., CuBr/bpy). nih.govresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another controlled radical polymerization technique that has been utilized for grafting SSS. researchgate.net RAFT-mediated grafting can be initiated by gamma radiation at ambient temperatures and has been shown to produce graft copolymers with higher graft frequencies compared to conventional methods. researchgate.net This technique has been applied to graft SSS from cellulose (B213188) surfaces, demonstrating its versatility. researchgate.net

The choice of grafting technique depends on the desired properties of the final material, including the thickness, uniformity, and density of the grafted chains. These techniques provide a versatile toolbox for the functionalization of various materials with poly(styrenesulfonic acid), enabling their use in a wide range of applications.

Advanced Characterization and Structural Analysis of Poly Styrenesulfonic Acid Sodium Salt and Its Copolymers

Spectroscopic Analysis

Spectroscopic methods are indispensable for a comprehensive understanding of the chemical nature of PSS. These techniques provide insights into the functional groups present, the composition of copolymers, and the polymer's structural and conformational details.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the PSS polymer structure. The presence of the sulfonic acid group is a key indicator of successful sulfonation of polystyrene. researchgate.net

Key vibrational bands observed in the FT-IR spectrum of PSS confirm its chemical structure:

S=O Stretching: The antisymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group (SO₃⁻) typically appear in the regions of 1180 cm⁻¹ and 1050 cm⁻¹, respectively. researchgate.net

S-O Stretching: A band around 1050 cm⁻¹ is also attributed to the S-O stretching vibration. researchgate.net

Aromatic C-H Stretching: The stretching of C-H bonds in the aromatic rings is observed around 2950 cm⁻¹. researchgate.net

Benzene (B151609) Ring Vibrations: The characteristic vibrations of the benzene ring are also present. ias.ac.in A peak near 840 cm⁻¹ can confirm the para-substitution on the benzene ring. researchgate.net

The appearance of these sulfonate-related bands, which are absent in the spectrum of unsulfonated polystyrene, provides strong evidence for the successful incorporation of the sulfonic acid groups. researchgate.net The electrospinning process has been shown not to alter the fundamental structure of PSS, as confirmed by FT-IR analysis. ias.ac.in

Interactive Data Table: Characteristic FT-IR Peaks for Poly(Styrenesulfonic Acid Sodium Salt)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3450 | O-H stretching (hydrogen-bonded, from absorbed water) | researchgate.net |

| ~2950 | Aromatic C-H stretching | researchgate.net |

| ~1180 | Antisymmetric S=O stretching in SO₃⁻ | researchgate.net |

| ~1129 | Characteristic sulfonate group vibration | researchgate.net |

| ~1050 | Symmetric S-O stretching in SO₃⁻ | researchgate.net |

| ~1035 | Characteristic sulfonate group vibration | researchgate.net |

| ~840 | Benzene para-substituted C-H out-of-plane bending | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for Polymer Composition and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a crucial tool for determining the composition and microstructure of PSS and its copolymers. rsc.org It provides quantitative information about the different chemical environments of protons in the polymer chain.

For PSS, the ¹H NMR spectrum can be used to confirm the presence of the styrenic backbone and to analyze the degree of sulfonation. In copolymers, ¹H NMR allows for the quantification of the relative amounts of each monomer unit. rsc.org

Key features in the ¹H NMR spectrum of PSS include:

Aromatic Protons: The protons on the sulfonated benzene ring typically appear as broad signals in the aromatic region of the spectrum.

Polymer Backbone Protons: The protons of the polymer backbone (CH and CH₂ groups) also give characteristic signals. researchgate.net

Sulfonic Acid Proton: In the acid form of the polymer, a peak corresponding to the -SO₃H group may be observed. researchgate.net

By comparing the integration of the signals from the aromatic protons to those of the backbone protons, the degree of sulfonation can be estimated. youtube.com For copolymers, the ratio of the integrals of the characteristic peaks for each monomer unit allows for the determination of the copolymer composition. youtube.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Poly(Styrenesulfonic Acid Sodium Salt)

| Chemical Shift (ppm) | Assignment | Reference |

| 1.0 - 2.5 | Aliphatic backbone protons (CH, CH₂) | researchgate.net |

| 6.5 - 8.0 | Aromatic protons on the benzene ring | researchgate.net |

| ~2.0 | -SO₃H proton (in acidic form) | researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting and Conformational Studies

Raman spectroscopy provides a vibrational fingerprint of the PSS molecule, offering complementary information to FT-IR. mdpi.com It is particularly sensitive to the vibrations of the non-polar bonds and the polymer backbone, making it valuable for conformational studies. ossila.com

The Raman spectrum of PSS exhibits characteristic peaks that can be used for identification and structural analysis:

Aromatic Ring Vibrations: Strong peaks related to the vibrations of the aromatic ring are prominent in the Raman spectrum. A notable peak around 1000 cm⁻¹ is indicative of the aromatic ring structure. researchgate.net

Sulfonate Group Vibrations: The vibrations of the sulfonate group also give rise to specific Raman signals. researchgate.net For instance, peaks at 855 and 984 cm⁻¹ have been attributed to the sulfonate group in PSS. researchgate.net

Raman spectroscopy can be used to study the degree of sulfonation and the interactions of PSS with other molecules. researchgate.netresearchgate.net The technique is also useful for investigating the conformational changes in the polymer chains. ossila.com

Interactive Data Table: Key Raman Peaks for Poly(Styrenesulfonic Acid Sodium Salt)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1000 | Aromatic ring breathing mode | researchgate.net |

| 855, 984 | Sulfonate group (SO₃⁻) vibrations | researchgate.net |

| 1596 | Aromatic ring stretching | researchgate.net |

| 3050 | Aromatic C-H stretching | researchgate.net |

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Vis spectroscopy is a versatile technique used to determine the concentration of PSS in solution and to study its interactions with other species. The aromatic rings in the PSS structure absorb ultraviolet light, providing a basis for quantitative analysis.

The UV-Vis spectrum of PSS typically shows a strong absorption band in the ultraviolet region, which is characteristic of the phenyl groups. The intensity of this absorption is directly proportional to the concentration of the polymer in solution, following the Beer-Lambert law. This allows for the accurate determination of PSS concentration. nih.gov

Furthermore, changes in the UV-Vis spectrum of PSS upon the addition of other molecules can indicate interactions. researchgate.net For instance, shifts in the absorption maximum or changes in the absorbance can provide evidence of complex formation or other intermolecular interactions. researchgate.net This makes UV-Vis spectroscopy a valuable tool for studying the binding of PSS to other compounds. researchgate.net

Interactive Data Table: UV-Vis Absorption of Poly(Styrenesulfonic Acid Sodium Salt)

| Wavelength Region (nm) | Chromophore | Application | Reference |

| 200 - 350 | Phenyl group | Concentration determination, Interaction studies | acs.org |

Chromatographic and Scattering Techniques

Chromatographic and scattering techniques are essential for determining the molecular weight and molecular weight distribution of PSS, which are critical parameters influencing its physical and chemical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multi-Angle Laser Light Scattering (MALLS) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and polydispersity of polymers like PSS. wikipedia.orglcms.cz This technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org

In a GPC/SEC system, a polymer solution is passed through a column packed with porous gel particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. wikipedia.org

The coupling of a GPC/SEC system with a Multi-Angle Laser Light Scattering (MALLS) detector provides an absolute measurement of the molar mass, eliminating the need for column calibration with polymer standards of the same chemical composition. The MALLS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the column. This data, combined with the concentration information from a refractive index (RI) detector, allows for the precise calculation of the weight-average molecular weight (Mw) and the determination of the polydispersity index (PDI), which is the ratio of Mw to the number-average molecular weight (Mn). nih.gov

This combination of techniques is powerful for characterizing the full molecular weight distribution of PSS and its copolymers, providing crucial information for quality control and for understanding how molecular weight influences material properties. sigmaaldrich.comsigmaaldrich.comnacchemical.com

Interactive Data Table: GPC/SEC-MALLS Parameters for PSS Analysis

| Parameter | Description | Importance | Reference |

| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. | Influences bulk properties like viscosity and mechanical strength. | wikipedia.org |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Related to properties like colligative properties. | polymersource.ca |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (PDI = Mw/Mn). | A PDI of 1 indicates a monodisperse polymer. Higher values indicate a broader distribution of chain lengths. | polymersource.ca |

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Diffusion Behavior in Solution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. nih.govwikipedia.org It measures the Brownian motion of macromolecules resulting from collisions with solvent molecules and relates this motion to the hydrodynamic size. nih.gov For PSSNa, DLS is instrumental in characterizing its diffusion behavior, hydrodynamic radius (Rh), and response to environmental changes like ionic strength. acs.orgresearchgate.net

The diffusion of PSSNa in aqueous solutions has been shown to be complex. DLS studies reveal the presence of distinct "fast" and "slow" diffusion modes, particularly in low-salt conditions. acs.orgresearchgate.net The fast mode is attributed to the cooperative diffusion of the polyelectrolyte chains, while the slow mode is thought to arise from the diffusion of temporal polymer aggregates. acs.orgresearchgate.net The appearance of these modes is reversible and dependent on the ionic strength of the solution; at high salt concentrations (e.g., ≥200 mM NaCl), the slow mode may not be evident. acs.orgresearchgate.net

The hydrodynamic radius of PSSNa is significantly influenced by the salt concentration in the solution. In low salt or salt-free aqueous solutions, the electrostatic repulsion between the negatively charged sulfonate groups along the polymer chain leads to a more expanded, rod-like conformation, resulting in a larger hydrodynamic radius. researchgate.net As the concentration of an added salt (like NaCl) increases, these electrostatic repulsions are screened by the salt ions. researchgate.netresearchgate.net This screening effect allows the polymer chain to adopt a more coiled and compact conformation, leading to a decrease in its hydrodynamic radius. researchgate.netnih.gov However, some studies have noted a re-entrant expansion at very high salt concentrations with specific salts like CsCl. researchgate.net

The relationship between PSSNa concentration and its diffusion behavior is also a key area of study. Even at high dilutions, PSSNa can exhibit a bimodal size distribution in DLS measurements due to strong particle-particle interactions from electrostatic repulsion. spectraresearch.com At higher concentrations, multiple scattering effects can complicate DLS data, potentially skewing results toward smaller apparent sizes. spectraresearch.com

| Condition | Observation | Reference |

|---|---|---|

| Low Ionic Strength / No Added Salt | Expanded chain conformation, larger hydrodynamic radius due to electrostatic repulsion. | researchgate.net |

| Increasing Monovalent Salt (e.g., NaCl) Concentration | Screening of charges leads to chain contraction and a smaller hydrodynamic radius. | researchgate.netnih.gov |

| Low Salt Dialysis | Development of distinct fast and slow diffusion modes. | acs.orgresearchgate.net |

| High Salt Concentration (≥200 mM NaCl) | The slow diffusion mode is often not observed. | researchgate.net |

Fluorescence Photobleaching Recovery (FPR) for Self-Diffusion Coefficient Measurements

Fluorescence Photobleaching Recovery (FPR or FRAP) is a microscope-based optical technique used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules. wikipedia.orgnih.gov In this method, a high-intensity laser pulse irreversibly photobleaches fluorophores in a small, defined area. nih.gov The subsequent recovery of fluorescence in this area, due to the movement of surrounding unbleached molecules into the bleached spot, is monitored over time. nih.govnih.gov This recovery rate is directly related to the mobility of the molecules, allowing for the calculation of the self-diffusion coefficient (Ds). researchgate.netmdpi.com

For studying PSSNa, a fraction of the polymer chains is typically labeled with a fluorescent dye, such as fluoresceinamine. acs.orgresearchgate.net FPR experiments on labeled PSSNa (LNaPSS) in aqueous solutions have provided valuable insights into its diffusion dynamics. acs.orgresearchgate.net Studies have shown a reversible decrease in the self-diffusion coefficient as salt is removed from the solution (e.g., by dialysis). acs.orgresearchgate.net This phenomenon is attributed to the expansion of the polyelectrolyte chain in low ionic strength environments; the larger, more expanded chains diffuse more slowly. acs.orgresearchgate.net

Interestingly, when FPR and DLS measurements are compared on mixed samples of labeled and unlabeled PSSNa, the results can help elucidate the nature of the different diffusion modes. acs.orgresearchgate.net For instance, some studies suggest that the residence time of a polymer chain within the temporary aggregates responsible for the DLS "slow mode" is shorter than the characteristic time scale of an FPR experiment. acs.orgresearchgate.net This means that while DLS can detect these transient, large-scale structures, FPR measurements of self-diffusion may not show evidence of long-range ordering, instead reflecting the diffusion of individual, expanded chains. acs.orgresearchgate.net

The self-diffusion coefficient is a critical parameter that reflects the translational motion of individual polymer chains within a solution, influenced by factors such as polymer molecular weight, concentration, and interactions with the solvent and surrounding ions. chempedia.inforesearchgate.netbuffalo.edu

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface and bulk structure of PSSNa, especially in the form of films, membranes, and composites.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

In the context of PSSNa, SEM is used to examine the morphology of films and membranes. For example, SEM has been employed to characterize hybrid thin films of PEDOT:PSS, a conductive polymer mixture where PSSNa acts as the dopant and charge-balancing polyanion. researchgate.net These analyses can reveal details about the surface texture, grain structure, and the effects of additives or processing conditions on the final film morphology.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. spectraresearch.comoxinst.com It generates a three-dimensional topography map of a surface by scanning a sharp mechanical probe over the sample. spectraresearch.comchemrxiv.org AFM is particularly valuable for characterizing PSSNa because it can be performed in air or liquid environments and does not require the sample to be conductive. spectraresearch.comacs.org

AFM studies of pure PSSNa films have shown that they can form very flat and featureless surfaces. acs.orgresearchgate.net When PSSNa is part of a composite, such as with nanocellulose fibrils, AFM reveals a much rougher and more porous surface topography. researchgate.net The technique can also distinguish different phases in composite materials; for instance, in a PSSNa-nanocellulose composite, phase imaging can show the arrangement of the nanofibrils within the polymer matrix. researchgate.net

Furthermore, AFM is used to investigate the morphology of polyelectrolyte multilayer films created by the layer-by-layer deposition of PSSNa and a polycation. The morphology of these films is highly dependent on the salt concentration during deposition. acs.org At low salt concentrations, the films are typically flat and featureless. acs.org However, at higher salt concentrations (e.g., above 0.3 M NaCl), a distinct vermiculate (worm-like) morphology emerges, which is attributed to a conformational change of the polyelectrolyte chains from extended rods to globular coils in the bulk solution before adsorption. acs.org AFM is also used to characterize surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET) that have been functionalized by grafting PSSNa onto them, providing insights into the spatial organization and conformation of the grafted polymer chains. chemrxiv.orgresearchgate.netnih.gov

Electroanalytical and Physico-Chemical Characterization

These characterization methods probe the fundamental electrochemical and physical properties of PSSNa, which are directly related to its functionality as a polyelectrolyte and ion-exchange material.

Ion Exchange Capacity (IEC) Determination

The Ion Exchange Capacity (IEC) is a fundamental property of ion-exchange materials like PSSNa. It quantifies the number of active ion-exchange sites per unit mass of the material and is typically expressed in milliequivalents per gram (meq/g) of dry polymer. rsc.orgresearchgate.netfrontiersin.orgosti.gov For PSSNa, the IEC is a measure of the concentration of sulfonate (–SO₃⁻) functional groups, which are responsible for its cation-exchange properties. rsc.orgpolysciences.com A higher IEC generally correlates with higher ionic conductivity and water uptake. researchgate.net

The most common method for determining the IEC of sulfonated polymers is acid-base back-titration. rsc.orgresearchgate.netcerradopub.com.br A typical procedure involves the following steps:

Ion Exchange: A precisely weighed dry sample of the polymer (in its sodium salt form, PSSNa) is immersed in a known excess volume of a standard acid solution (e.g., HCl). This step facilitates the exchange of Na⁺ ions from the polymer with H⁺ ions from the solution. Alternatively, for a sulfonated polymer in its acid form, it is neutralized with a standard base solution (e.g., NaOH). rsc.org

Equilibration: The mixture is allowed to equilibrate for an extended period (e.g., 24-72 hours) to ensure the ion exchange process is complete. rsc.org

Titration: The remaining, unreacted acid (or base) in the solution is then titrated with a standard base (or acid) of known concentration. rsc.orgcerradopub.com.br